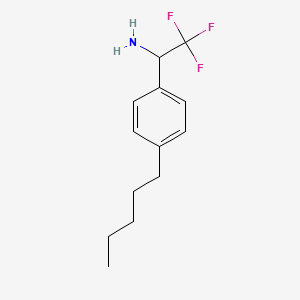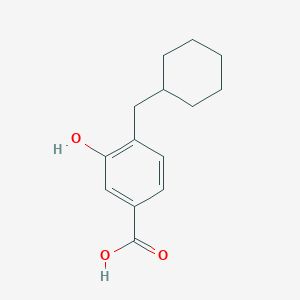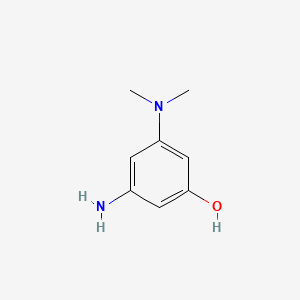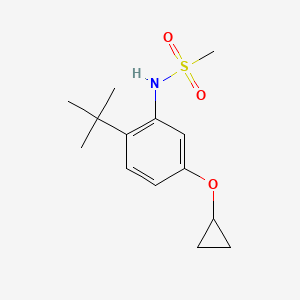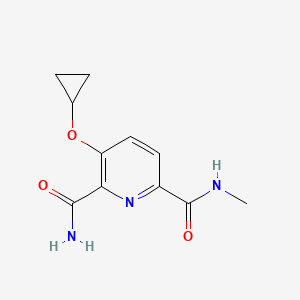
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. It is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a carboxylate ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method starts with the functionalization of a pyridine derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the chlorosulfonyl group is often added via sulfonylation reactions using chlorosulfonic acid or its derivatives. The carboxylate ester group is usually formed through esterification reactions involving methanol and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxy and chlorosulfonyl groups can be substituted with other nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and chlorosulfonyl groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further modulate biological pathways.
類似化合物との比較
Similar Compounds
Methyl 4-bromopyridine-2-carboxylate: This compound shares the pyridine core and carboxylate ester group but differs in the presence of a bromine atom instead of the benzyloxy and chlorosulfonyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine-based structure and are used in various pharmaceutical applications.
Uniqueness
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both benzyloxy and chlorosulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
特性
分子式 |
C14H12ClNO5S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
methyl 6-chlorosulfonyl-4-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)12-7-11(8-13(16-12)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
GYWFNNABHMZCHE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
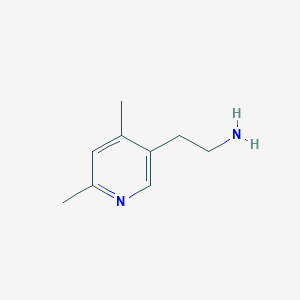
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
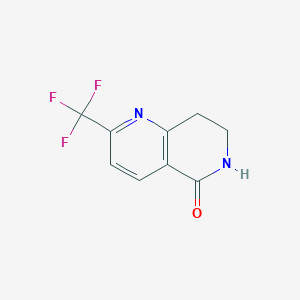

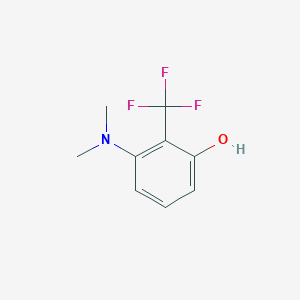
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
